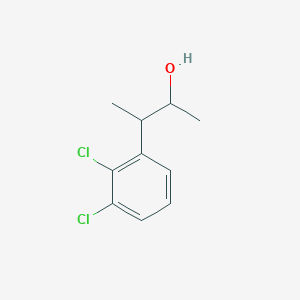

3-(2,3-Dichlorophenyl)butan-2-OL

Description

Contextualization within Halogenated Phenyl-Butanol Derivatives

3-(2,3-Dichlorophenyl)butan-2-ol belongs to a family of organic compounds characterized by a butanol backbone substituted with a dichlorinated phenyl group. The butan-2-ol core provides a chiral center at the hydroxyl-bearing carbon, and another at the carbon bonded to the phenyl group, leading to the possibility of multiple stereoisomers. The 2,3-dichloro substitution pattern on the phenyl ring is a key feature, influencing the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and biological activity. acs.org The presence of chlorine atoms, known for their electron-withdrawing effects, can significantly impact the acidity of the hydroxyl proton and the reactivity of the aromatic ring. easetolearn.com

Overview of Academic Research Trajectories for this compound and Analogous Structures

Direct academic research focusing solely on this compound is not extensively documented in peer-reviewed journals. However, the research trajectories for analogous structures, such as other dichlorophenyl-substituted alcohols and more broadly, halogenated aromatic compounds, are well-established. These research paths often explore:

Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of such chiral alcohols. This includes the use of Grignard reagents, reduction of corresponding ketones, and other carbon-carbon bond-forming reactions. chemsrc.commzcloud.org

Medicinal Chemistry: Investigating the potential of these compounds as scaffolds for the development of new therapeutic agents. The dichlorophenyl moiety is a common feature in many biologically active molecules, and its combination with a butanol structure could lead to novel pharmacological properties. rsc.org

Materials Science: Exploring the use of such compounds as building blocks for more complex molecules with specific physical or optical properties. acs.org

Importance as a Chemical Scaffold and Synthetic Intermediate

The structure of this compound makes it a valuable chemical scaffold. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, or halides, allowing for further chemical modifications. The dichlorophenyl ring can also be a site for further functionalization, although the presence of two chlorine atoms can deactivate the ring towards certain electrophilic substitution reactions. byjus.com

As a synthetic intermediate, this compound could be used in the construction of more complex molecules, including potential drug candidates or new materials. The specific stereochemistry of the butan-2-ol backbone can be crucial in directing the synthesis of stereochemically pure final products.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₂Cl₂O |

| Molecular Weight | 219.11 g/mol |

| CAS Number | 1540367-16-5 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water. |

| SMILES Code | CC(O)C(C1=CC=CC(Cl)=C1Cl)C |

Note: The data in this table is based on the molecular formula and information from chemical suppliers. bldpharm.com Boiling and melting points are not available and solubility is an educated prediction.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons (likely in the range of 7.0-7.5 ppm), the methine proton of the butanol chain adjacent to the phenyl group, the methine proton bearing the hydroxyl group, and the two methyl groups. The splitting patterns would be complex due to diastereotopicity. |

| ¹³C NMR | Signals for the aromatic carbons (some shifted downfield due to the chlorine atoms), the two methine carbons, and the two methyl carbons of the butanol chain. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching vibrations of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-Cl stretching vibrations. youtube.com |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of water, methyl, and ethyl groups, and peaks corresponding to the dichlorophenyl fragment. nist.gov |

Note: The predicted spectroscopic data is based on general principles of NMR, IR, and mass spectrometry and data for analogous dichlorophenyl compounds. chemicalbook.comyoutube.comresearchgate.netnih.gov

Synthesis and Reaction Mechanisms

A plausible synthetic route for this compound would likely involve a Grignard reaction. This would entail the reaction of a Grignard reagent prepared from 1-bromo-2,3-dichlorobenzene (B155788) with butan-2-one. The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Alternatively, the compound could be synthesized via the reduction of 3-(2,3-dichlorophenyl)butan-2-one. The choice of reducing agent would influence the stereochemical outcome of the reaction.

Applications of the Chemical Compound

Given the lack of specific research, the applications of this compound can only be inferred from the known applications of similar compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

3-(2,3-dichlorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3 |

InChI Key |

AFRVERVUXNXKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 3 2,3 Dichlorophenyl Butan 2 Ol

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of two chiral centers in 3-(2,3-dichlorophenyl)butan-2-ol means that four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The selective synthesis of a single stereoisomer requires precise control over the formation of these chiral centers.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. cardiff.ac.uk This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a key step would be the asymmetric reduction of a prochiral ketone precursor, 3-(2,3-dichlorophenyl)butan-2-one.

Recent advancements have highlighted the use of various catalytic systems for such transformations. frontiersin.org Chiral catalysts based on p-block elements, such as boron and aluminum, have emerged as sustainable alternatives to traditional transition metal catalysts. cardiff.ac.uk For instance, a chiral oxazaborolidine catalyst, could be employed for the asymmetric reduction of the ketone precursor using a borane (B79455) source. The catalyst's chiral environment would favor the approach of the reducing agent from one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Another approach involves transfer hydrogenation, where a chiral ruthenium or iridium complex catalyzes the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. The use of chiral ligands, such as those derived from BINOL or diamines, on the metal center is crucial for achieving high enantioselectivity.

Hypothetical Data for Asymmetric Reduction of 3-(2,3-Dichlorophenyl)butan-2-one

| Catalyst System | Ligand | Reductant | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| RuCl₂(p-cymene)₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | 95:5 | 98% (2S,3S) |

| [Ir(cod)Cl]₂ | (R)-BINAP | i-PrOH | 92:8 | 96% (2R,3R) |

Chiral Auxiliary and Chiral Ligand Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction.

For example, an Evans' oxazolidinone auxiliary could be used in an asymmetric aldol (B89426) reaction to construct the carbon backbone with the desired stereochemistry. nih.gov The reaction between the boron enolate of an N-acyloxazolidinone derived from propanoic acid and 2,3-dichlorobenzaldehyde (B127699) would proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield a chiral β-hydroxy acid, which could then be converted to the target alcohol.

Chiral ligands, as mentioned in the context of asymmetric catalysis, play a pivotal role by creating a chiral environment around a metal center. cardiff.ac.uk In addition to catalytic applications, stoichiometric amounts of chiral ligands can be used to modify reagents to induce stereoselectivity.

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution of a racemic mixture is a viable alternative. wikipedia.org This process separates a 50:50 mixture of enantiomers into its individual components. libretexts.org

A common method is the formation of diastereomeric salts. wikipedia.org The racemic this compound can be reacted with a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (-)-mandelic acid, to form two diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com Once separated, the pure diastereomeric salt can be treated with a base to liberate the enantiomerically pure alcohol. wikipedia.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. mdpi.com The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Total Synthesis Approaches from Accessible Precursors

The total synthesis of this compound would involve the construction of the molecule from simpler, commercially available starting materials.

Formation of the Butanol Backbone

The butanol backbone can be constructed through various carbon-carbon bond-forming reactions. A classic approach is the Grignard reaction, where an organometallic reagent adds to a carbonyl group. rutgers.edu For instance, the reaction of ethylmagnesium bromide with 1-(2,3-dichlorophenyl)ethan-1-one would yield the racemic alcohol after acidic workup.

Alternatively, an aldol condensation between acetaldehyde (B116499) and 2,3-dichlorobenzaldehyde, followed by reduction of the resulting enone, could form the butanol structure.

Introduction of the Dichlorophenyl Moiety via Coupling Reactions

Modern cross-coupling reactions provide a powerful means to introduce the 2,3-dichlorophenyl group. A Suzuki coupling reaction, for example, could be employed by reacting a boronic acid or ester derivative of the butanol backbone with 1-bromo-2,3-dichlorobenzene (B155788) in the presence of a palladium catalyst and a base.

Another strategy involves the coupling of two alcohol-derived fragments. Recent developments have enabled the cross-coupling of two different alcohols. princeton.eduprinceton.edu This could potentially involve the coupling of a propan-2-ol derivative with a 1-(2,3-dichlorophenyl)ethanol (B1633831) derivative, although this would be a more complex and less direct approach.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2,3-Dichlorophenyl)butan-2-one |

| (S,S)-TsDPEN |

| (R)-BINAP |

| (S)-CBS Catalyst |

| Evans' oxazolidinone |

| (+)-Tartaric acid |

| (-)-Mandelic acid |

| Ethylmagnesium bromide |

| 1-(2,3-Dichlorophenyl)ethan-1-one |

| Acetaldehyde |

| 2,3-Dichlorobenzaldehyde |

| 1-Bromo-2,3-dichlorobenzene |

| Propan-2-ol |

Functional Group Interconversions and Protecting Group Chemistry

Functional group interconversions (FGIs) are fundamental to the synthesis of this compound, allowing for the transformation of one functional group into another to facilitate the desired bond formations. organic-chemistry.orginfinitylearn.com For instance, the creation of the alcohol moiety is a key FGI.

In a potential synthetic route commencing with a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with butanoyl chloride, the initial product would be a ketone, 1-(2,3-dichlorophenyl)butan-1-one. libretexts.orgorganic-chemistry.orglibretexts.orgchemguide.co.ukblogspot.com The conversion of this ketone to the target secondary alcohol, this compound, would necessitate a reduction of the carbonyl group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Protecting group chemistry is another critical consideration, especially if the chosen synthetic route involves intermediates with multiple reactive sites. organic-chemistry.orgfiveable.meutsouthwestern.edulibretexts.orgsynarchive.com For example, if a starting material contained a hydroxyl group that could interfere with a Grignard reaction, it would need to be temporarily protected. leah4sci.com Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are stable under many reaction conditions but can be selectively removed later. fiveable.meutsouthwestern.edulibretexts.org

Table 1: Common Protecting Groups for Alcohols libretexts.orgsynarchive.com

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF; or mild acid |

| Triethylsilyl ether | TES | TES-Cl, pyridine, CH₂Cl₂ | TBAF, THF; or mild acid |

| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH | Aqueous acid |

Exploration of Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for this compound would focus on improving yield, selectivity, efficiency, and sustainability.

Catalyst Development and Screening for Improved Yields and Selectivity

Catalysis plays a pivotal role in the synthesis of complex organic molecules. hw.ac.uk In a potential catalytic hydrogenation step to reduce a precursor ketone or a double bond, the choice of catalyst is crucial for achieving high yields and selectivity. hw.ac.uktcichemicals.comresearchgate.netresearchgate.netillinois.edu For instance, in the reduction of a ketone intermediate, using a chiral catalyst could allow for the stereoselective synthesis of a specific enantiomer of this compound. nih.govnih.govresearchgate.net

Table 2: Catalyst Screening for Ketone Reduction (Hypothetical Data)

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Ethanol | 50 | 95 | 98 (S) |

| [Rh(COD)Cl]₂ | (R)-Josiphos | Toluene | 40 | 92 | 95 (R) |

| Pd/C | - | Methanol | 25 | 98 | Racemic |

| NaBH₄ | - | Methanol | 0 | >99 | Racemic |

Reaction Condition Optimization for Efficiency and Scalability

Optimizing reaction conditions such as temperature, solvent, and reactant concentration is essential for maximizing the efficiency and scalability of the synthesis. For a Grignard reaction to produce this compound, careful control of the reaction temperature is necessary to minimize side reactions. infinitylearn.comleah4sci.comyoutube.comvaia.comdoubtnut.comresearchgate.netsarthaks.com The choice of solvent is also critical; ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent.

The development of a process for large-scale production would also involve considering factors such as the ease of product isolation and purification. google.com

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainable and green practices. rsc.orgmdpi.com In the context of synthesizing this compound, this could involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. A Grignard reaction, for example, generally has good atom economy.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of ionic liquids or solvent-free reaction conditions. rsc.org

Catalytic Reactions: Employing catalytic reagents instead of stoichiometric ones to reduce waste. This is particularly relevant in the reduction and coupling steps. hw.ac.uktcichemicals.com

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Stereochemical Analysis and Chirality of 3 2,3 Dichlorophenyl Butan 2 Ol

Determination of Absolute and Relative Configurations of Stereoisomers

The compound 3-(2,3-dichlorophenyl)butan-2-ol possesses two chiral centers, which means it can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

The absolute configuration of each stereocenter, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, defines the precise spatial arrangement of the substituents. For this compound, the four possible stereoisomers would be (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between, for example, the (2R,3R) and (2R,3S) isomers is diastereomeric.

The relative configuration describes the orientation of substituents at one stereocenter relative to another within the same molecule. For diastereomers, this is often described using the prefixes erythro and threo. The erythro isomers would have similar substituents on the same side in a Fischer projection, while the threo isomers would have them on opposite sides. For this compound, the (2R,3S) and (2S,3R) pair would be considered erythro, and the (2R,3R) and (2S,3S) pair would be threo.

Determining these configurations experimentally would typically involve techniques such as:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided a suitable single crystal of a pure stereoisomer can be obtained.

NMR Spectroscopy: Advanced NMR techniques, such as the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can be used to distinguish between enantiomers and assign their absolute configurations by analyzing the differential chemical shifts of the resulting diastereomeric species. researchgate.net

Chiroptical Spectroscopy: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of chiral molecules with polarized light and can be used to correlate the stereochemistry of an unknown compound with that of a known standard.

Table 1: Hypothetical Stereoisomers of this compound and Their Relationships

| Stereoisomer | Relationship to (2R,3R) | Relative Configuration |

| (2R,3R) | Identity | Threo |

| (2S,3S) | Enantiomer | Threo |

| (2R,3S) | Diastereomer | Erythro |

| (2S,3R) | Diastereomer | Erythro |

Conformational Analysis and Dynamics in Solution and Solid State

The chemical behavior and biological activity of this compound are not only dictated by its configuration but also by its conformation —the dynamic spatial arrangement of its atoms that can be interconverted by rotation about single bonds. The rotation around the C2-C3 bond is of particular interest, leading to various staggered and eclipsed conformers.

Studies on analogous phenyl butanol isomers have shown that these molecules exist as a mixture of conformers in solution. nih.gov The stability of these conformers is influenced by a balance of steric hindrance between bulky groups (the dichlorophenyl, methyl, and hydroxyl groups) and intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring's pi-electron system or the chlorine atoms.

In the solid state, the molecule will adopt a single, lowest-energy conformation, which may be influenced by crystal packing forces. nih.gov

Techniques to study conformational dynamics include:

NMR Spectroscopy: Variable-temperature NMR studies can provide information on the energy barriers between different conformers and their relative populations. The magnitude of vicinal coupling constants (³J_HH) can also give insights into the dihedral angles between adjacent protons, helping to deduce the preferred conformation.

Computational Modeling: Molecular mechanics and quantum chemical calculations are powerful tools to predict the relative energies of different conformers and the energy barriers for their interconversion. nih.gov

Table 2: Hypothetical Relative Energies of Staggered Conformers of (2R,3R)-3-(2,3-Dichlorophenyl)butan-2-OL (Rotation about C2-C3 bond)

| Conformer (Dihedral Angle H-C2-C3-H) | Key Interactions | Predicted Relative Energy (kcal/mol) |

| Anti (180°) | Phenyl and Methyl groups are anti-periplanar | 0 (most stable) |

| Gauche (+) (60°) | Gauche interaction between Phenyl and Methyl groups | 0.8 |

| Gauche (-) (-60°) | Gauche interaction between Phenyl and Methyl groups; potential H-bonding | 0.6 |

Development and Validation of Methods for Stereochemical Purity Assessment

For any application involving a specific stereoisomer of this compound, it is crucial to have reliable analytical methods to determine its enantiomeric excess (ee) or diastereomeric excess (de) . This is the measure of how much of one stereoisomer is present compared to its counterparts.

The primary methods for stereochemical purity assessment involve chiral chromatography:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the stationary phase is chiral. The different stereoisomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation and quantification. Polysaccharide-based chiral stationary phases are often effective for separating a wide range of chiral compounds. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be employed. Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Validation of these methods would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the results are reliable.

Table 3: Illustrative Chiral HPLC Method for Stereoisomer Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Hypothetical Retention Times | (2R,3S): 8.5 min; (2S,3R): 9.8 min; (2R,3R): 11.2 min; (2S,3S): 12.5 min |

Impact of Stereochemistry on Molecular Recognition and Chemical Reactivity

The different three-dimensional structures of the stereoisomers of this compound would lead to distinct interactions with other chiral molecules, a phenomenon known as molecular recognition . This is particularly important in a biological context, where receptors, enzymes, and other biological targets are themselves chiral.

Consequently, the different stereoisomers would be expected to exhibit:

Different Biological Activities: One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause undesirable side effects.

Different Metabolic Fates: The enzymes responsible for metabolizing the compound in the body could process each stereoisomer at a different rate, leading to variations in their pharmacokinetic profiles.

Different Chemical Reactivities: When reacting with other chiral reagents, the diastereomeric transition states formed from each stereoisomer will have different energies, leading to different reaction rates. In stereoselective synthesis, a specific stereoisomer of this compound could be used as a chiral auxiliary or a building block to control the stereochemical outcome of a reaction.

For instance, in a hypothetical enzyme-catalyzed oxidation of the secondary alcohol to a ketone, the enzyme's active site would likely show a preference for one stereoisomer over the others due to a more favorable three-point interaction.

No Specific Computational Studies Found for this compound

Following a comprehensive search for scientific literature, no specific computational or theoretical studies corresponding to the chemical compound This compound were found. The requested analysis, which includes Density Functional Theory (DFT) calculations, molecular dynamics simulations, Quantitative Structure-Property Relationship (QSPR) modeling, and reaction pathway analysis for this particular molecule, does not appear to be available in the public domain.

While general principles and methodologies for these computational techniques are well-documented, their specific application to this compound, including data on its optimized geometry, electronic properties, and potential reaction mechanisms, has not been published in the available scientific literature.

Searches for related compounds, such as other dichlorophenyl derivatives or butanol isomers, have yielded computational studies. For instance, research exists on the reaction mechanisms of compounds like 2,3-dichloro-1-propanol, which have been investigated using DFT simulations to understand reaction pathways. doi.orgresearchgate.net Similarly, molecular dynamics simulations have been performed on aqueous solutions of 2-butanol (B46777) to understand its structural and dynamic properties. nih.gov However, these findings are specific to the studied molecules and cannot be extrapolated to accurately describe the behavior of this compound.

Without dedicated research on this compound, it is not possible to provide the scientifically accurate data and detailed findings required to construct the requested article. The creation of data tables and in-depth discussion on its conformational preferences, reactivity predictions, active sites, and mechanistic insights would be speculative and not based on established scientific research.

Therefore, the content for the following outlined sections could not be generated:

Mechanistic Investigations of Reactions Involving 3 2,3 Dichlorophenyl Butan 2 Ol

Role in Medicinal Chemistry

Halogenated phenyl derivatives are prevalent in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov The dichlorophenyl group in 3-(2,3-dichlorophenyl)butan-2-ol could serve as a key pharmacophore, potentially interacting with biological targets. Analogous dichlorophenyl-containing compounds have shown a range of biological activities, suggesting that this compound could be a starting point for the development of new drugs.

Utility as a Synthetic Building Block

As a chiral alcohol, this compound is a versatile synthetic building block. The hydroxyl group can be used to introduce other functionalities, and the stereocenters can be used to control the stereochemistry of subsequent reactions. This makes it a potentially valuable intermediate in the synthesis of complex, stereochemically defined molecules. rsc.org

Computational and Theoretical Studies on 3 2,3 Dichlorophenyl Butan 2 Ol

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Further research and publication by the scientific community would be required before a detailed article on the computational and theoretical studies of 3-(2,3-Dichlorophenyl)butan-2-OL can be accurately compiled.

Applications of 3 2,3 Dichlorophenyl Butan 2 Ol As a Chemical Precursor and Scaffold

Synthesis of Advanced Organic Intermediates for Chemical Research

The transformation of 3-(2,3-Dichlorophenyl)butan-2-ol into a variety of advanced organic intermediates is a cornerstone of its utility in chemical research. Organic intermediates are molecules that serve as stepping stones in the construction of more complex target compounds. The reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring in this compound provide multiple avenues for its conversion into valuable synthetic intermediates.

For instance, the secondary alcohol functionality can be readily oxidized to the corresponding ketone, 3-(2,3-dichlorophenyl)butan-2-one. This ketone can then serve as an electrophilic partner in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, leading to a diverse array of more complex molecules. doubtnut.com Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce various functional groups. organic-chemistry.org

The dichlorophenyl moiety also offers opportunities for further elaboration. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the chlorine atoms can be substituted with a variety of other functional groups, including alkyl, aryl, or amino groups. thermofisher.com This allows for the generation of a wide range of substituted phenyl derivatives, which are important motifs in many biologically active molecules.

Table 1: Examples of Advanced Organic Intermediates Derived from this compound

| Intermediate | Synthetic Transformation | Potential Applications |

| 3-(2,3-Dichlorophenyl)butan-2-one | Oxidation of the alcohol | Precursor for the synthesis of substituted alkenes and tertiary alcohols |

| 2-Chloro-3-(2,3-dichlorophenyl)butane | Nucleophilic substitution of the hydroxyl group | Building block for the introduction of the 3-(2,3-dichlorophenyl)butan-2-yl moiety |

| 3-(2-Aryl-3-chlorophenyl)butan-2-ol | Suzuki cross-coupling | Scaffold for the synthesis of biaryl-containing compounds |

| 3-(2-Amino-3-chlorophenyl)butan-2-ol | Buchwald-Hartwig amination | Precursor for the synthesis of heterocyclic compounds |

Development of Complex Molecular Architectures and Ring Systems

The structural framework of this compound provides a robust starting point for the construction of intricate molecular architectures and diverse ring systems. The strategic manipulation of its functional groups can initiate a cascade of reactions leading to the formation of polycyclic and heterocyclic structures.

One notable application is in intramolecular cyclization reactions. For example, after appropriate functionalization of the butanol side chain, such as the introduction of a terminal alkyne or alkene, an intramolecular Heck or Sonogashira reaction could be employed to form a new ring fused to the dichlorophenyl group. The presence of the two chlorine atoms on the phenyl ring can influence the regioselectivity of these cyclization reactions, offering a handle for controlling the final product's structure.

Furthermore, the chiral center in this compound can be exploited to direct the stereochemical outcome of subsequent transformations, leading to the synthesis of enantiomerically pure complex molecules. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers often exhibit desired biological activity. For instance, dehydration of butan-2-ol can lead to the formation of different alkene isomers, and in a more complex molecule like the subject compound, this reaction could be a key step in building a larger, stereochemically defined ring system. libretexts.org

Utilization in Ligand and Catalyst Design for Stereoselective Reactions

The development of new ligands and catalysts for stereoselective synthesis is a major focus in modern organic chemistry. beilstein-journals.org Chiral molecules derived from this compound have the potential to serve as effective ligands in asymmetric catalysis. The presence of a stereogenic center and the dichlorophenyl group can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of transformations.

For example, the hydroxyl group can be used as an anchor point to coordinate to a metal, while the bulky and electronically distinct dichlorophenyl group can effectively shield one face of the catalytic center, directing the approach of incoming reactants. Ligands incorporating this scaffold could be employed in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The electronic properties of the dichlorophenyl ring can also be tuned by replacing the chlorine atoms with other substituents, allowing for the fine-tuning of the catalyst's reactivity and selectivity. The principles of stereoselective reactions, where a chiral catalyst directs the formation of a specific stereoisomer, are fundamental to this application. nih.gov

Contribution to the Synthesis of Chemically Diverse Compound Libraries

Compound libraries are essential tools in drug discovery and materials science, providing a vast collection of molecules for high-throughput screening. frontiersin.org5z.com this compound is an excellent starting material for the synthesis of such libraries due to its multiple points of diversification.

Through combinatorial chemistry approaches, the hydroxyl group, the butan-2-ol backbone, and the dichlorophenyl ring can all be systematically modified to generate a large number of structurally related yet distinct compounds. For example, a library of esters or ethers can be readily prepared by reacting the alcohol with a diverse set of carboxylic acids or alkyl halides. springernature.com Simultaneously, the dichlorophenyl ring can be functionalized using various cross-coupling reactions, as mentioned earlier. This multi-directional diversification strategy allows for the rapid exploration of a large chemical space around the this compound scaffold.

Table 2: Compound Classes in a Hypothetical Library from this compound

| Compound Class | Diversification Point 1 | Diversification Point 2 |

| Esters | Carboxylic Acid (R-COOH) | Suzuki Coupling Partner (Ar-B(OH)2) |

| Ethers | Alkyl Halide (R-X) | Sonogashira Coupling Partner (R'-CCH) |

| Amines | Nucleophilic Amine (R2NH) | Heck Coupling Partner (Alkene) |

The resulting libraries of compounds can then be screened for a variety of biological activities or material properties, potentially leading to the discovery of new drug candidates, catalysts, or functional materials.

Emerging Research Avenues and Future Outlook for 3 2,3 Dichlorophenyl Butan 2 Ol

The synthesis and study of complex chiral molecules like 3-(2,3-dichlorophenyl)butan-2-ol are increasingly benefiting from cutting-edge technologies that promise greater efficiency, selectivity, and sustainability. Research is moving beyond traditional batch syntheses to explore automated, bio-inspired, and computationally driven methods. These emerging avenues are poised to accelerate the discovery of novel derivatives and the development of optimized reaction pathways, addressing long-standing challenges in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2,3-Dichlorophenyl)butan-2-OL, and how do reaction parameters influence yield optimization?

- Methodological Answer : The synthesis of chlorophenyl-substituted alcohols often involves nucleophilic substitution or ester hydrolysis. For analogous compounds like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, key steps include base-mediated reactions (e.g., potassium carbonate) in aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) . For this compound, a plausible route could involve Grignard addition to ketones or reduction of corresponding ketones using NaBH₄/LiAlH₄. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side reactions (e.g., over-reduction or elimination).

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dichlorophenyl group’s substitution pattern and alcohol proton integration.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₀H₁₂Cl₂O; MW 219.11) and isotopic patterns from chlorine atoms.

- HPLC/GC : For purity analysis, using reverse-phase columns with UV detection (λ = 254 nm) due to aromatic Cl groups .

- X-ray Crystallography : For absolute stereochemical confirmation if the compound is chiral .

Advanced Research Questions

Q. How does stereochemistry at the C2 position of this compound influence its pharmacological activity, particularly in targeting enzymes like SHP2?

- Methodological Answer : Stereochemistry can drastically alter binding affinity to biological targets. For example, derivatives of 3-(2,3-dichlorophenyl)pyrazin-2(1H)-one exhibit stereospecific interactions with SHP2, a phosphatase implicated in cancer. Computational docking studies (e.g., AutoDock Vina) paired with enantiomer-resolved bioassays are recommended. In vitro kinase assays using purified SHP2 and cellular models (e.g., MDA-MB-231) can validate activity differences between (R)- and (S)-enantiomers .

Q. What strategies address contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Bioassays : Use common cell lines (e.g., HEK293T) and control compounds (e.g., SHP2 inhibitor SHP099) for cross-study comparisons.

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products.

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the dichlorophenyl group or alcohol moiety to isolate critical pharmacophores .

Q. What are the mechanistic implications of the dichlorophenyl group’s electronic properties in this compound for electrophilic reactivity?

- Methodological Answer : The 2,3-dichloro substitution creates electron-deficient aromatic rings, enhancing electrophilicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron distribution and predict reactivity sites. Experimentally, nucleophilic aromatic substitution (e.g., with thiols or amines) under basic conditions can validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.